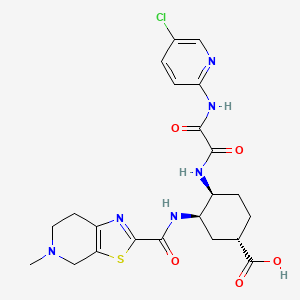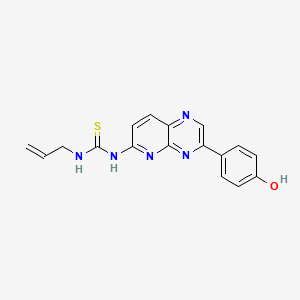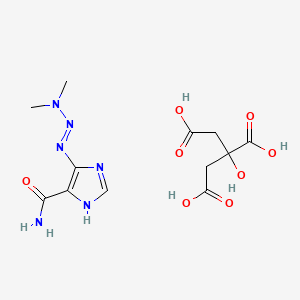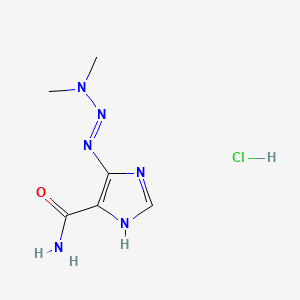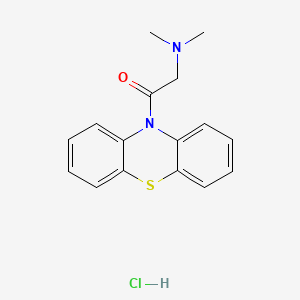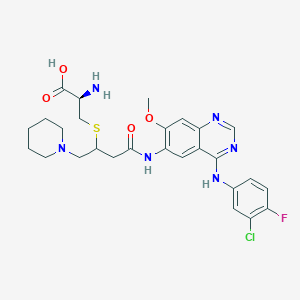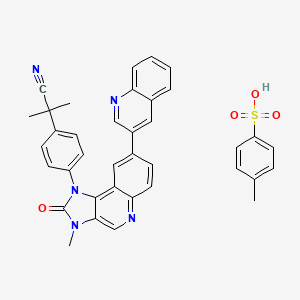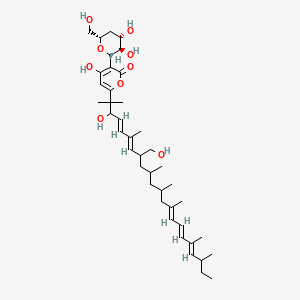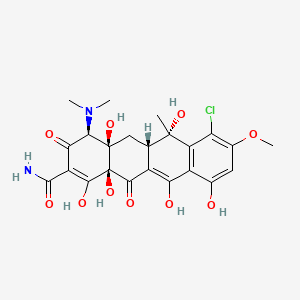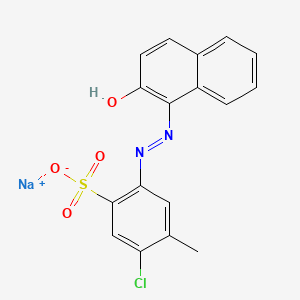
Bronze Orange
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
D&C Red No. 8 is a dye.
Mechanism of Action
Target of Action
D&C Red No. 8, also known as Bronze Orange, is primarily used as a dye The exact biological targets of D&C Red No
Mode of Action
The mode of action of D&C Red No. 8 is not well-studied. As a dye, it is likely to interact with its environment through physical and chemical processes rather than specific biological interactions. It may bind to various materials, altering their color properties .
Result of Action
The primary result of D&C Red No. 8’s action is the imparting of color. When used in products, it can provide a range of red to orange hues. The exact shade can depend on the concentration of the dye and the medium in which it is used .
Action Environment
The action of D&C Red No. 8 can be influenced by various environmental factors. For example, the pH, temperature, and light exposure can affect the stability of the dye and its color properties . Furthermore, the dye’s interaction with other chemicals in a product can also influence its color and stability.
Biochemical Analysis
Biochemical Properties
D&C Red No. 8 plays a significant role in biochemical reactions, particularly as a substrate for various enzymes. It interacts with enzymes such as cytochrome P450, which is involved in the oxidative metabolism of many compounds. The interaction between D&C Red No. 8 and cytochrome P450 can lead to the formation of reactive intermediates that may further interact with proteins and other biomolecules . These interactions can result in modifications to the structure and function of these biomolecules, influencing various biochemical pathways.
Cellular Effects
D&C Red No. 8 affects various types of cells and cellular processes. In particular, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to D&C Red No. 8 can activate stress response pathways, leading to changes in the expression of genes involved in detoxification and repair mechanisms . Additionally, D&C Red No. 8 can alter cellular metabolism by affecting the activity of key metabolic enzymes, potentially leading to changes in energy production and utilization within the cell.
Molecular Mechanism
The molecular mechanism of D&C Red No. 8 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. D&C Red No. 8 can bind to specific sites on enzymes, altering their activity. For instance, it can inhibit the activity of certain enzymes involved in DNA repair, leading to an accumulation of DNA damage . Additionally, D&C Red No. 8 can activate transcription factors that regulate the expression of genes involved in oxidative stress responses, thereby influencing cellular defense mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D&C Red No. 8 can change over time. The stability of D&C Red No. 8 is influenced by factors such as pH, temperature, and exposure to light. Over time, D&C Red No. 8 can degrade, leading to a reduction in its effectiveness and potential changes in its biological activity . Long-term exposure to D&C Red No. 8 in in vitro or in vivo studies has shown that it can lead to chronic cellular stress and alterations in cellular function, including changes in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of D&C Red No. 8 vary with different dosages in animal models. At low doses, D&C Red No. 8 may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a certain dose level must be reached before significant biological effects occur. High doses of D&C Red No. 8 can also lead to adverse effects such as hepatotoxicity and nephrotoxicity in animal models.
Metabolic Pathways
D&C Red No. 8 is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of D&C Red No. 8, leading to the formation of metabolites that can further interact with cellular components . The metabolic flux of D&C Red No. 8 can influence the levels of metabolites within the cell, potentially affecting cellular homeostasis and function.
Transport and Distribution
Within cells and tissues, D&C Red No. 8 is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of D&C Red No. 8 within specific cellular compartments . For example, D&C Red No. 8 can be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and biological activity.
Subcellular Localization
The subcellular localization of D&C Red No. 8 is influenced by targeting signals and post-translational modifications. D&C Red No. 8 can be directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria . This localization can affect the activity and function of D&C Red No. 8, as well as its interactions with other biomolecules within these compartments.
Properties
CAS No. |
2092-56-0 |
|---|---|
Molecular Formula |
C17H13ClN2NaO4S |
Molecular Weight |
399.8 g/mol |
IUPAC Name |
sodium;5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H13ClN2O4S.Na/c1-10-8-14(16(9-13(10)18)25(22,23)24)19-20-17-12-5-3-2-4-11(12)6-7-15(17)21;/h2-9,21H,1H3,(H,22,23,24); |
InChI Key |
IHOQWFSMZUWXGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Na+] |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N=NC2=C(C=CC3=CC=CC=C32)O.[Na] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
D&C Red No. 8; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



